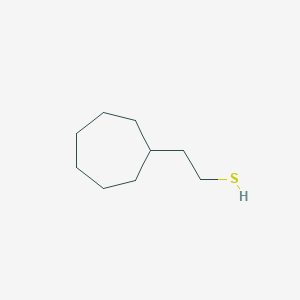

2-Cycloheptylethane-1-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Thiol Reactive Probes and Chemosensors Thiol compounds, including cysteine, homocysteine, glutathione, and hydrogen sulfide, play critical roles in physiological and pathological processes. The development of fluorescent and colorimetric probes for thiol detection is crucial for disease diagnosis and basic research. These probes, designed through mechanisms like nucleophilic addition and Michael addition, enable selective detection of thiols, contributing to advancements in biochemistry and medical diagnostics (Peng et al., 2012).

Bioimaging and Chemosensing Applications The synthesis of a coumarin-chromene derivative for thiol chemosensing in water highlights the potential of thiol compounds in bioimaging. This derivative acts as a probe for detecting thiols like cysteine and glutathione in living cells, demonstrating its utility in biological research and diagnostics (Yang et al., 2013).

Material Science and Polymer Chemistry Thiol-ene chemistry, utilized in the synthesis of polyhydroxyurethanes from glycerin carbonate-based intermediates, exemplifies the application of thiols in creating environmentally friendly materials. This chemistry facilitates the production of polymers with desirable properties such as low glass transition temperatures and high degradation temperatures, suitable for various industrial applications (Benyahya et al., 2011).

Advanced Macromolecular Engineering Thiol-click chemistry is celebrated for its high yields under benign conditions, making it a versatile tool in the synthesis and modification of polymers and materials. Its applications extend across chemical, biological, and engineering fields, demonstrating the multifaceted utility of thiols in advancing materials science and engineering (Hoyle et al., 2010).

Thiol-based Cycloadditions in Organic Synthesis The use of thiols in radical transfer hydroaminations for synthesizing aminated cyclohexadienes showcases the role of thiols in organic synthesis. This method, which exhibits good yields and selectivity, is compatible with various functional groups, highlighting the versatility of thiols in synthesizing complex organic molecules (Guin et al., 2007).

Direcciones Futuras

Propiedades

IUPAC Name |

2-cycloheptylethanethiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18S/c10-8-7-9-5-3-1-2-4-6-9/h9-10H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQVMOLZNZZRWJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)CCS |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-methylbenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2969088.png)

![(2-{[2-(4-Methylphenyl)-1H-indol-3-yl]thio}ethyl)amine](/img/structure/B2969093.png)

![5-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile](/img/structure/B2969095.png)

![5-[(dimethylamino)methyl]-1H-pyrrole-2-carboxylic acid hydrochloride](/img/structure/B2969096.png)

![4-[(1-Cyclobutanecarbonylpiperidin-3-yl)methoxy]-2-methylpyridine](/img/structure/B2969097.png)

![1-(3-Bromophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2969104.png)